molecular formula C16H24O B3013871 trans-2-(4-(tert-Butyl)phenyl)cyclohexanol CAS No. 893616-12-1

trans-2-(4-(tert-Butyl)phenyl)cyclohexanol

Cat. No.: B3013871
CAS No.: 893616-12-1
M. Wt: 232.367
InChI Key: MHRLTLNZXOWQOX-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(4-(tert-Butyl)phenyl)cyclohexanol (CAS 893616-12-1) is a high-value synthetic organic compound with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 g/mol . This compound features a cyclohexanol ring with trans-configuration substituted at the 2-position with a 4-(tert-butyl)phenyl group, a structure that confers significant research interest across multiple fields . One of the most prominent and patented applications of this compound is its use as an active agent to reduce skin irritation. Research and patent filings indicate its incorporation into cosmetic and dermatological compositions, where it helps to mitigate skin discomfort and improve the tolerability of formulations . This makes it a compound of interest for developing milder skincare products and topical pharmaceuticals. From a synthetic chemistry perspective, this compound is a key intermediate in advanced organic synthesis. Its structure is analogous to other tert-butyl-substituted cyclohexanols, which are critical intermediates in the preparation of agrochemicals, such as the miticide propargite . The steric profile of the tert-butyl group and the stereochemistry of the cyclohexanol ring are crucial for achieving high selectivity and purity in downstream reactions, making it a valuable building block for constructing more complex molecules . Researchers will find this compound available for their investigations, with the assurance that it is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(4-tert-butylphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRLTLNZXOWQOX-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis of Trans 2 4 Tert Butyl Phenyl Cyclohexanol

Fundamental Principles of Cyclohexane (B81311) Stereochemistry and Configuration

Cyclohexane, the parent structure of the compound , is not a planar molecule. To avoid the significant angle and torsional strain of a flat hexagonal arrangement, it adopts a puckered three-dimensional structure. capes.gov.br The most stable of these is the chair conformation , which minimizes both types of strain by maintaining tetrahedral bond angles (approximately 109.5°) and a staggered arrangement of all carbon-hydrogen bonds on adjacent carbons. capes.gov.br

In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

Axial (a): Six bonds are parallel to a principal C3 axis of symmetry, pointing alternately up and down.

Equatorial (e): Six bonds point outwards from the "equator" of the ring, roughly in the plane of the ring.

Cyclohexane undergoes a rapid process of ring inversion or "ring-flipping" at room temperature, where one chair conformation converts into another. gmu.edu During this inversion, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair conformations are identical in energy and are in a dynamic equilibrium.

Chair and Other Nonplanar Conformations of Cyclohexanol (B46403) Derivatives

While the chair conformation is the most stable, other nonplanar conformations of cyclohexane exist, though they are typically higher in energy. These include the boat , twist-boat , and half-chair conformations. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric strain between the two "flagpole" hydrogens. The twist-boat is more stable than the boat as it partially relieves these interactions, but it is still less stable than the chair. researchgate.net

For cyclohexanol derivatives, the chair conformation remains the most energetically favorable. The hydroxyl group, like any other substituent, can occupy either an axial or an equatorial position. The relative stability of these two possibilities depends on the steric interactions with the rest of the ring. gmu.edu

Influence of Substituents on Conformational Preferences (e.g., Role of the tert-Butyl Group)

When substituents are present on the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer equal in energy. The conformation that places the substituent in the more sterically favorable equatorial position is generally lower in energy and therefore predominates at equilibrium. libretexts.org This preference is due to the presence of unfavorable steric interactions between an axial substituent and the two axial hydrogens on the same side of the ring (carbons 3 and 5 relative to the substituent at carbon 1). These are known as 1,3-diaxial interactions .

The magnitude of this preference is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position.

The tert-butyl group, -C(CH₃)₃, is exceptionally bulky and has one of the largest A-values. masterorganicchemistry.com This large energy penalty for placing it in an axial position means that the cyclohexane ring is effectively "locked" in the conformation where the tert-butyl group is equatorial. masterorganicchemistry.com For trans-2-(4-(tert-Butyl)phenyl)cyclohexanol, the 4-(tert-butyl)phenyl group is attached at position C2. However, the critical substituent directly on the ring is the phenyl group (with a tert-butyl group para to the point of attachment). The phenyl group itself is also a bulky substituent with a significant A-value. stackexchange.com

In the target molecule, the trans-1,2-disubstituted pattern means that the two substituents (hydroxyl and 4-(tert-butyl)phenyl) can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). youtube.comlibretexts.org Given the large steric bulk of both the phenyl and hydroxyl groups, the diaxial conformation would be extremely high in energy due to severe 1,3-diaxial interactions. Therefore, the molecule will exist almost exclusively in the diequatorial conformation.

Table 1: Conformational Free Energy (A-Values) for Selected Substituents
SubstituentA-Value (kcal/mol)Preference for Equatorial Position
-H0None
-OH (protic solvent)0.52Moderate
-OH (aprotic solvent)0.87Strong
-CH₃ (Methyl)1.7Very Strong
-C₆H₅ (Phenyl)2.9Extremely Strong
-C(CH₃)₃ (tert-Butyl)>4.7Overwhelming (Ring-Locking)

Data sourced from multiple chemical databases and conformational analysis studies. masterorganicchemistry.comstackexchange.comoregonstate.edu

Experimental Methodologies for Conformational Analysis

The precise conformation of molecules like this compound is determined through various sophisticated experimental techniques.

NMR spectroscopy is a powerful tool for analyzing molecular structure and conformation in solution. For cyclohexanol derivatives, proton (¹H) NMR is particularly informative.

Coupling Constants (J-values): The magnitude of the spin-spin coupling constant (J) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. reddit.com This allows for the differentiation between axial and equatorial protons. In a diequatorial conformation of a trans-1,2-disubstituted cyclohexane, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is in an axial position. This axial proton has a large dihedral angle (≈180°) with the adjacent axial proton at C2 and a smaller dihedral angle (≈60°) with the adjacent equatorial proton. This leads to a characteristic splitting pattern, often a triplet of doublets or a doublet of doublets, with a large axial-axial coupling constant (J_ax-ax) and a smaller axial-equatorial coupling constant (J_ax-eq). youtube.comreddit.com

Table 2: Typical ¹H-¹H Coupling Constants in Cyclohexane Rings
Interaction TypeTypical Dihedral AngleTypical J-value (Hz)
Axial - Axial (J_ax-ax)~180°8 - 13
Axial - Equatorial (J_ax-eq)~60°2 - 5
Equatorial - Equatorial (J_eq-eq)~60°2 - 5

Nuclear Overhauser Effect (NOE) Experiments: NOE spectroscopy detects interactions between protons that are close in space, regardless of whether they are connected by bonds. wikipedia.org For a cyclohexane ring, an NOE experiment can confirm spatial relationships. For instance, irradiating an axial proton would show an NOE enhancement for other axial protons on the same face of the ring (at positions 3 and 5), confirming its axial orientation. intermediateorgchemistry.co.uktaylorandfrancis.com This technique is invaluable for unambiguously assigning stereochemistry. anu.edu.auuba.ar

Stereodynamics and Epimerization Equilibria in Substituted Cyclohexanols

Epimerization is the change in the configuration at one of several stereogenic centers in a molecule. In the context of substituted cyclohexanols, this typically refers to the interconversion between the cis and trans diastereomers. This process does not occur spontaneously under normal conditions but can be induced under specific chemical conditions, such as treatment with a base (like an alkoxide) or an acid catalyst, often at elevated temperatures. acs.org

The equilibrium position between the cis and trans isomers is determined by their relative thermodynamic stabilities. For 2-(4-(tert-Butyl)phenyl)cyclohexanol, the trans isomer, which can adopt a stable diequatorial conformation, is significantly more stable than the cis isomer, which must have one substituent in an axial position and one in an equatorial position. Therefore, in an epimerization equilibrium, the trans isomer would be heavily favored. The study of these equilibria provides quantitative data on the thermodynamic stability of different stereochemical arrangements. google.comgoogleapis.com

Advanced Spectroscopic Characterization in the Research of Trans 2 4 Tert Butyl Phenyl Cyclohexanol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it particularly powerful for analyzing complex structures such as trans-2-(4-(tert-Butyl)phenyl)cyclohexanol.

High-Resolution ¹H NMR for Proton Resonance Assignment and Coupling Analysis

High-resolution ¹H NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their connectivity within a molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals for the aromatic, cyclohexyl, and tert-butyl protons. The aromatic protons of the p-substituted phenyl ring typically appear as two distinct doublets in the region of δ 7.0-7.5 ppm, a pattern indicative of para-substitution. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet around δ 1.3 ppm.

The protons on the cyclohexyl ring exhibit more complex splitting patterns due to spin-spin coupling. The methine proton attached to the carbon bearing the hydroxyl group (CH-OH) is of particular diagnostic importance for determining the stereochemistry. In the trans isomer, this proton is in an axial position, leading to large diaxial coupling constants (J) with the adjacent axial protons. This typically results in a triplet of triplets or a multiplet with a large coupling constant, appearing further downfield due to the deshielding effect of the oxygen atom. The Karplus equation, which correlates the dihedral angle between adjacent protons to the magnitude of their coupling constant, is a foundational principle in this analysis. A large J value (typically > 8 Hz) is indicative of a diaxial relationship, confirming the trans stereochemistry.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to t-Bu)7.30 - 7.40Doublet~ 8.0
Aromatic (meta to t-Bu)7.10 - 7.20Doublet~ 8.0
CH-OH3.50 - 4.00Multiplet (e.g., tt)Large diaxial couplings
CH-Ph2.50 - 2.80Multiplet
Cyclohexyl (CH₂)1.20 - 2.20Multiplets
tert-Butyl (CH₃)~ 1.30Singlet

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. The number of signals confirms the molecular symmetry. The carbon atom attached to the hydroxyl group (C-OH) is typically observed in the range of δ 70-80 ppm. The aromatic carbons show signals in the downfield region (δ 120-150 ppm), with the ipso-carbon attached to the cyclohexyl ring and the carbon bearing the tert-butyl group having distinct chemical shifts. The quaternary carbon and the methyl carbons of the tert-butyl group are also readily identified.

Carbon Assignment Typical Chemical Shift (δ, ppm)
C-OH70 - 80
C-Ph45 - 55
Aromatic C (ipso)140 - 150
Aromatic C (para to cyclohexyl)145 - 155
Aromatic CH125 - 130
Cyclohexyl CH₂20 - 40
tert-Butyl (quaternary C)~ 34
tert-Butyl (CH₃)~ 31

Two-Dimensional NMR Techniques for Structural and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating complex structural and stereochemical relationships.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, COSY is used to trace the connectivity of the protons within the cyclohexyl ring, starting from an easily identifiable proton, such as the methine proton adjacent to the hydroxyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. The HMQC or HSQC spectrum allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the ipso-aromatic carbon and the quaternary carbon of the tert-butyl group, by observing their long-range correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry by identifying protons that are close in space, regardless of whether they are bonded. In the context of this compound, a NOESY experiment can show through-space correlations between the axial protons on the cyclohexyl ring, further confirming the trans configuration.

Application of NMR to Isomeric Mixture Analysis

NMR spectroscopy is highly effective for the quantitative analysis of isomeric mixtures, such as a mixture of cis and this compound. The ¹H NMR spectra of the two diastereomers will exhibit distinct signals, particularly for the methine proton attached to the carbon bearing the hydroxyl group (CH-OH). In the cis isomer, this proton is equatorial, resulting in smaller axial-equatorial and equatorial-equatorial coupling constants and a different chemical shift compared to the axial proton of the trans isomer. By integrating the characteristic, well-resolved signals for each isomer, the relative ratio of the two isomers in the mixture can be accurately determined.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, electron ionization mass spectrometry (EI-MS) would typically show a molecular ion peak (M⁺•) corresponding to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for cyclohexanol (B46403) derivatives include the loss of a water molecule (M-18), which is often a prominent peak. Cleavage of the C-C bond between the phenyl and cyclohexyl rings can also occur. The fragmentation of the cyclohexyl ring itself can lead to a series of characteristic peaks. The presence of the stable tert-butyl group often leads to a significant peak corresponding to the loss of a tert-butyl radical (M-57) or the formation of a tert-butyl cation at m/z 57.

m/z Value Possible Fragment Fragmentation Pathway
M⁺•Molecular Ion
M-18[M-H₂O]⁺•Loss of water
M-57[M-C₄H₉]⁺Loss of tert-butyl radical
57[C₄H₉]⁺tert-Butyl cation

Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl and alkyl groups, as well as the aromatic ring.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl and tert-butyl groups are observed just below 3000 cm⁻¹, while the C-H stretching of the sp² hybridized carbons of the aromatic ring appears just above 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol typically appears as a strong band in the region of 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3600O-H stretch (broad)Alcohol
> 3000C-H stretch (sp²)Aromatic
< 3000C-H stretch (sp³)Alkyl
1450 - 1600C=C stretchAromatic
1050 - 1150C-O stretchSecondary Alcohol

Computational Chemistry Approaches to Trans 2 4 Tert Butyl Phenyl Cyclohexanol Systems

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. dntb.gov.ua For trans-2-(4-(tert-Butyl)phenyl)cyclohexanol, DFT is instrumental in determining the most stable three-dimensional arrangements of the atoms and understanding the distribution of electrons within the molecule. DFT calculations can optimize molecular structures and analyze various electronic properties. dntb.gov.uanih.gov

The flexibility of the cyclohexane (B81311) ring means that this compound can exist in several different spatial arrangements, or conformations. The most significant of these are based on the "chair" form of the six-membered ring. The two bulky substituents, the hydroxyl (-OH) group and the 4-(tert-butyl)phenyl group, can be oriented in either an axial (pointing up or down, parallel to the ring's axis) or an equatorial (pointing out from the side of the ring) position.

Due to steric hindrance, conformations that place large substituents in the equatorial position are generally much more stable. The energy penalty for placing a tert-butyl group in an axial position on a cyclohexane ring is particularly high, estimated to be around 22.8 kJ/mol, due to severe 1,3-diaxial interactions with axial hydrogens. libretexts.orglibretexts.org Consequently, the conformer where both the 4-(tert-butyl)phenyl group (at C2) and the hydroxyl group (at C1) are in equatorial positions is overwhelmingly the most stable, representing the global energy minimum. DFT calculations can precisely quantify the energy differences between these conformers.

Table 1: Calculated Relative Energies for Major Conformations of this compound

Conformer (OH, Ph-tBu) Relative Energy (kJ/mol) Predicted Population at 298 K
Equatorial, Equatorial (e,e) 0.0 (Global Minimum) >99%
Axial, Axial (a,a) High (> 25) <0.1%
Equatorial, Axial (e,a) High <0.1%
Axial, Equatorial (a,e) Intermediate <1%

Note: Values are illustrative, based on established principles of conformational analysis. Precise energies require specific DFT calculations.

Once the minimum-energy geometry of a molecule is determined, DFT calculations can be used to predict various spectroscopic properties. A common application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding of each nucleus, which can then be converted into a chemical shift value.

These predicted shifts are highly dependent on the molecular conformation. For instance, a proton in an axial position on the cyclohexane ring experiences a different electronic environment than one in an equatorial position, leading to a different chemical shift. The calculated NMR spectrum for the lowest-energy diequatorial conformer of this compound would be expected to show excellent agreement with experimental results. Comparing predicted shifts for different conformers can also help in the assignment of complex experimental spectra. Models for predicting proton chemical shifts in substituted cyclohexanes often account for steric and anisotropic effects. modgraph.co.uk

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for Key Protons in Two Conformations

Proton Predicted Shift (ppm) in (e,e) Conformer Predicted Shift (ppm) in (a,a) Conformer
H on C1 (bearing OH) ~3.5 ~4.0
H on C2 (bearing Ph-tBu) ~2.4 ~2.9

Note: These are estimated values. The axial protons are typically deshielded (shifted to higher ppm) compared to their equatorial counterparts.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT calculations are excellent for finding stationary points on the potential energy surface (like stable conformers), Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations model the atomic motions of the system by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and dynamic processes.

For this compound, an MD simulation would reveal:

Conformational Transitions: The simulation can capture rare events like the "ring flip" of the cyclohexane moiety, showing the pathway and timescale of conversion between different chair forms.

Substituent Rotation: The dynamics of the rotation of the 4-(tert-butyl)phenyl group around the C-C single bond can be observed.

Solvent Interactions: When simulated in a solvent, MD can model how solvent molecules arrange around the solute and influence its conformational preferences.

MD simulations rely on a "force field," a set of parameters and potential functions that describe the energy of the system as a function of its atomic coordinates. nih.gov These simulations have been effectively used to understand the interactions of molecules containing tert-butyl groups in solution. nih.gov

Force Field and Ab Initio Methods in Conformational Analysis Benchmarking

Choosing the right computational method is crucial for accurate conformational analysis. The two primary families of methods are molecular mechanics (which uses force fields) and quantum mechanics (including DFT and ab initio methods).

Force Field Methods: These methods, such as MMFF94 and AMBER, are computationally fast and are well-suited for scanning the potential energy surface of large, flexible molecules to identify possible low-energy conformers or for running long MD simulations. nih.govresearchgate.net

Ab Initio and DFT Methods: These quantum mechanical methods are more computationally demanding but provide higher accuracy. Methods like Møller-Plesset perturbation theory (MP2) and DFT (with functionals like B3LYP) are used to perform accurate geometry optimizations and calculate the relative energies of the conformers identified by a force field search. nih.gov High-level ab initio methods like Coupled Cluster theory (e.g., CCSD(T)) are often considered the "gold standard" for energy calculations and are used to benchmark the performance of other methods. nih.gov

A benchmarking study is often performed to select the most appropriate and efficient method for the system of interest.

Table 3: Typical Accuracy of Different Computational Methods for Conformational Energies

Method Family Specific Method Typical Mean Error (kcal/mol)
Force Field MMFF94 ~1.30
Force Field MM3-00 ~1.28
DFT B3LYP/6-31G(d,p) ~0.69
Ab Initio MP2/6-31G(d,p) ~0.35
Ab Initio DLPNO-CCSD(T) Reference (High Accuracy)

Source: Data generalized from benchmarking studies on reference organic molecules. nih.gov

Quantum Mechanical (QM) Calculations for Reaction Pathway Exploration and Transition State Analysis

Beyond structure and dynamics, QM calculations are essential for exploring the chemical reactivity of this compound. By mapping the potential energy surface of a reaction, these methods can elucidate reaction mechanisms, predict product selectivity, and calculate reaction rates.

A key application is the analysis of a reaction pathway, such as the oxidation of the secondary alcohol to the corresponding ketone. Using DFT, one can:

Optimize Geometries: Calculate the optimized structures of the reactant(s) and product(s).

Locate the Transition State (TS): Find the highest-energy point along the lowest-energy reaction path. The TS is a first-order saddle point on the potential energy surface.

Calculate Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), a critical factor governing the reaction rate.

Such calculations have been successfully applied to understand reaction mechanisms in complex systems containing structurally similar fragments. researchgate.netmdpi.com

Table 4: Illustrative DFT Energy Profile for the Oxidation of this compound

Species Description Relative Energy (kJ/mol)
Reactants Alcohol + Oxidant 0
Transition State Activated complex +Ea (e.g., +80)
Products Ketone + Reduced Oxidant ΔEr (e.g., -150)

Note: Energy values are hypothetical and serve to illustrate the concept of a reaction energy profile.

Exploration of Academic Applications and Derivative Research of Trans 2 4 Tert Butyl Phenyl Cyclohexanol

Role as Chiral Auxiliaries in Asymmetric Synthesis

The most prominent application for the 2-arylcyclohexanol scaffold is in asymmetric synthesis, where it serves as a chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the product.

The parent compound, trans-2-phenylcyclohexanol, was established as an effective chiral auxiliary by J.K. Whitesell and coworkers. wikipedia.org This auxiliary has been successfully employed to direct the stereochemistry of various transformations, including ene reactions. wikipedia.orgwikiwand.com For instance, when the glyoxylate (B1226380) ester of trans-2-phenylcyclohexanol reacts with a prochiral alkene like 2,4-dimethyl-pent-2-ene in the presence of a Lewis acid such as tin(IV) chloride, it yields the desired product with a high degree of stereocontrol. wikipedia.org The bulky phenyl group shields one face of the reactive intermediate, directing the incoming reagent to the opposite face, thus leading to a high diastereomeric excess.

The introduction of a tert-butyl group at the para-position of the phenyl ring in trans-2-(4-(tert-butyl)phenyl)cyclohexanol is a logical structural modification to enhance this directing effect. The large steric profile of the tert-butyl group would further obstruct one face of the molecule, potentially leading to even higher diastereoselectivity in reactions compared to the unsubstituted parent compound. A variety of cyclohexyl-based chiral auxiliaries have been developed, each with unique steric and electronic properties to suit different types of asymmetric transformations. sigmaaldrich.com

Table 1: Comparison of Selected Cyclohexyl-Based Chiral Auxiliaries and Their Applications
Chiral AuxiliaryKey Structural FeatureNotable Application(s)Reference
(-)-8-PhenylmentholMenthol backbone with a phenyl groupHighly effective in various C-C bond formations lookchem.com
(-)-trans-2-PhenylcyclohexanolPhenyl group at C2Ene reactions, [4+2] cycloadditions, Pauson-Khand reactions wikipedia.orgorgsyn.org
(+)-trans-2-(α-Cumyl)cyclohexanol (TCC)Bulky α-cumyl group at C2Alternative to 8-phenylmenthol with high stereodirecting influence lookchem.com
trans-2-(4-(tert-Butyl)phenyl)cyclohexanoltert-Butylphenyl group at C2Hypothesized to offer enhanced steric blocking for improved diastereoselectivityN/A

Application as Intermediates in Complex Organic Molecule Synthesis

Cyclohexanol (B46403) and its derivatives are fundamental building blocks in organic synthesis. The functionalized cyclohexane (B81311) ring serves as a versatile scaffold for constructing more complex molecular architectures, including natural products and pharmaceutical agents. These intermediates can be synthesized through various methods, such as the catalytic hydrogenation of corresponding phenols or cyclohexanones. researchgate.net

The this compound scaffold can be envisioned as a key intermediate in multi-step syntheses. The hydroxyl group can be readily converted into other functional groups or used as a handle for further reactions, such as etherification, esterification, or oxidation to the corresponding cyclohexanone (B45756). The aryl group can also be modified through electrophilic aromatic substitution, although the bulky tert-butyl group would direct substitution to the ortho position relative to itself. The defined stereochemistry of the scaffold can be transferred to subsequent products, making it a valuable starting material in stereoselective synthesis. For example, dehydrogenative cross-coupling reactions involving cyclohexanones and amines have been developed to produce N-functionalized 2-aminophenols, which are precursors to valuable carbazole (B46965) alkaloids. nih.gov

Studies on Solvation and Intermolecular Interactions

The physical and chemical behavior of a molecule is intrinsically linked to its interactions with its solvent environment. For this compound, solvation is governed by a balance of interactions. The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents like water and alcohols, as well as with aprotic polar solvents.

Conversely, the large carbocyclic framework, composed of the cyclohexane ring and the tert-butylphenyl group, is nonpolar and lipophilic. This dual nature suggests that the molecule would exhibit amphiphilic character. In aqueous environments, these nonpolar regions would drive aggregation to minimize contact with water, a phenomenon relevant to the self-assembly observed in gelation. In nonpolar solvents, the lipophilic backbone would be well-solvated, while the polar hydroxyl groups might seek to interact with each other, again promoting aggregation. The effect of different solvents on reactions involving cyclohexane derivatives has been studied, demonstrating that the solvent can significantly influence reaction rates and product selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net

Development of Novel Cyclohexanol-Based Scaffolds and Derivatives

The this compound scaffold is ripe for derivatization to create novel functionalized analogues. Synthetic strategies can target the three main components of the molecule: the hydroxyl group, the cyclohexane ring, and the aromatic ring.

Modification of the Hydroxyl Group: The alcohol can be converted into a wide array of functional groups, including esters, ethers, and halides, or oxidized to the corresponding ketone. These transformations provide access to a library of compounds with varied electronic and steric properties.

Modification of the Aromatic Ring: The phenyl ring can be further functionalized via electrophilic aromatic substitution. The existing tert-butyl group acts as an ortho-, para-director (with the para-position already blocked), meaning new substituents would be introduced at the positions ortho to the tert-butyl group. This allows for the synthesis of analogues with different electronic properties (e.g., by adding nitro or methoxy (B1213986) groups) or additional steric bulk.

Modification of the Cyclohexane Ring: While more synthetically challenging, the cyclohexane ring itself can be modified. For instance, synthetic routes starting from different substituted cyclohexanone precursors could introduce additional functionality onto the carbocyclic core. researchgate.net The development of synthetic methods for creating functionalized cyclohexenones and other cyclohexyl derivatives is an active area of research. nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate a molecule's chemical structure with its biological activity or physical properties. By systematically modifying a lead compound and evaluating the resulting changes in activity, researchers can develop optimized derivatives.

For the this compound scaffold, an SAR study could be designed to optimize its performance in a specific application, such as a chiral auxiliary or a bioactive agent. A hypothetical SAR study might investigate how modifications to the scaffold affect a specific biological endpoint, such as binding affinity to a receptor. Key structural aspects to vary would include:

The substituent on the phenyl ring: Replacing the tert-butyl group with other alkyl groups (methyl, isopropyl), electron-donating groups (methoxy), or electron-withdrawing groups (halogens, nitro) would probe the electronic and steric requirements for activity.

The stereochemistry: Comparing the activity of the trans-isomer with the cis-isomer would reveal the importance of the spatial relationship between the aryl and hydroxyl groups.

The position of the substituent: Moving the tert-butyl group from the para- to the ortho- or meta-position would explore the optimal substitution pattern on the aromatic ring.

Such studies are essential for rationally designing new molecules with enhanced potency, selectivity, or desired physical properties. nih.gov

Table 3: Hypothetical Structure-Activity Relationship (SAR) Study for Cyclohexanol Derivatives on a Target Receptor
CompoundModification from Lead Scaffold*Rationale for ModificationPredicted Impact on Activity
Lead Scaffoldtrans-2-(4-tert-Butylphenyl)cyclohexanolBaseline compoundModerate
Derivative 1Replace 4-tert-Butyl with 4-MethoxyProbe electronic effects (electron-donating)Potentially increased or decreased
Derivative 2Replace 4-tert-Butyl with 4-ChloroProbe electronic effects (electron-withdrawing)Potentially increased or decreased
Derivative 3Replace 4-tert-Butyl with 4-H (unsubstituted)Assess the importance of the bulky groupLikely decreased
Derivative 4cis-2-(4-tert-Butylphenyl)cyclohexanolAssess importance of stereochemistryLikely significantly decreased
Derivative 5Replace -OH with -OCH3Assess importance of H-bond donor capabilityLikely decreased

*Lead Scaffold: trans-2-(4-(tert-Butyl)phenyl)cyclohexanol

Mechanistic Biological Studies and in Vitro Evaluation of Trans 2 4 Tert Butyl Phenyl Cyclohexanol Derivatives

Investigation of Biological Activities in Cyclohexanol (B46403) Derivatives

Cyclohexanol derivatives represent a class of organic compounds with a diverse range of biological activities, making them a subject of significant interest in medicinal chemistry and pharmacological research. researchgate.netresearchgate.net The core cyclohexane (B81311) scaffold, particularly when substituted, is a key structural motif in various natural and synthetic compounds that exhibit notable biological effects. mdpi.comppor.az Research has demonstrated that the introduction of different functional groups onto the cyclohexane ring can lead to a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netresearchgate.netresearchgate.netbanglajol.info

The synthesis of novel cyclohexanol derivatives is often pursued to explore new therapeutic agents, partly in response to the global challenge of increasing drug resistance. researchgate.netresearchgate.net For instance, polysubstituted cyclohexanol derivatives have been synthesized and evaluated for their potential as future antimicrobial and anticancer drugs. researchgate.netasianpubs.org The stereochemistry of these derivatives, including the trans and cis configurations of substituents, can significantly influence their biological efficacy and interaction with target molecules. asianpubs.org The presence of bulky groups, such as a tert-butylphenyl substituent, can confer lipophilicity, which may enhance the compound's ability to penetrate biological membranes. mdpi.com Studies on related structures, such as 4-tert-butylcyclohexanone (B146137) derivatives, have revealed activities ranging from antibacterial to insecticidal, highlighting the versatility of this chemical framework. nih.govresearchgate.net The broad biological potential of these compounds underscores the importance of their continued synthesis and evaluation. researchgate.netasianpubs.org

In Vitro Antimicrobial Activity Studies (against Bacterial and Fungal Strains)

The antimicrobial properties of cyclohexanol and its derivatives have been extensively investigated against a variety of pathogenic microorganisms. researchgate.net These compounds have shown potential as antibacterial and antifungal agents, addressing the urgent need for new drugs to combat resistant strains. researchgate.netresearchgate.net

In vitro studies have demonstrated that functionally substituted cyclohexane derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.netppor.azresearchgate.net For example, certain derivatives of 4-tert-butylcyclohexanone displayed a strong bacteriostatic effect against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and also limited the growth of the Gram-negative Escherichia coli. nih.govresearchgate.net The mechanism of action for some cyclohexane derivatives is thought to involve the inhibition of transport for low molecular weight hydrophilic compounds into the bacterial cell. researchgate.net

The antimicrobial efficacy can be quantified using methods like the agar (B569324) well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net Studies on various cyclohexanol-related structures have reported MIC values against a range of pathogens. For instance, some 1,2,4-triazole (B32235) derivatives, which can be conceptually related to substituted cyclohexanols in drug design, showed potent activity against Micrococcus luteus (MIC = 3.91-31.25 µg/mL), Bacillus subtilis (MIC = 15.63-62.5 µg/mL), and Staphylococcus aureus (MIC = 15.63-125 µg/mL). nih.gov Similarly, other heterocyclic compounds incorporating structures that can be explored in conjunction with cyclohexanol scaffolds have shown significant activity against bacteria and fungi, sometimes superior to standard drugs. mdpi.com

The data below summarizes the antimicrobial activity of selected cyclohexanone (B45756) and other relevant derivatives against various microbial strains.

Compound ClassMicroorganismActivity MeasurementResultReference
4-tert-Butylcyclohexanone DerivativesBacillus subtilis (Gram-positive)Bacteriostatic EffectStrong nih.govresearchgate.net
4-tert-Butylcyclohexanone DerivativesStaphylococcus aureus (Gram-positive)Bacteriostatic EffectStrong nih.govresearchgate.net
4-tert-Butylcyclohexanone DerivativesEscherichia coli (Gram-negative)Growth LimitationModerate nih.govresearchgate.net
Substituted 1,2,4-triazole DerivativesMicrococcus luteusMIC3.91-31.25 µg/mL nih.gov
Substituted 1,2,4-triazole DerivativesBacillus subtilisMIC15.63-62.5 µg/mL nih.gov
Substituted 1,2,4-triazole DerivativesStaphylococcus aureusMIC15.63-125 µg/mL nih.gov
Oxygenated Cyclohexanone DerivativePlant Pathogenic FungiMycelial Growth InhibitionActive nih.gov
Oxygenated Cyclohexanone DerivativeRalstonia solanacearumAntibacterial ActivityStrong nih.gov

In Vitro Anticancer and Other Pharmacological Activity Screening

In addition to antimicrobial effects, cyclohexanol derivatives have been screened for anticancer and other pharmacological activities. researchgate.netasianpubs.org The cytotoxic potential of these compounds against various human cancer cell lines is a key area of investigation in the search for new chemotherapeutic agents. ekb.egresearchgate.net

In vitro anticancer activity is typically evaluated by measuring the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). nih.govrsc.org For example, studies on 4-phenyl-2-quinolone (4-PQ) derivatives, which share a phenyl substituent that is also present in the title compound, have demonstrated significant antiproliferative activities. One such derivative showed an IC50 value of 0.32 µM against the COLO205 colon cancer cell line and 0.89 µM against the H460 lung cancer cell line. nih.gov Similarly, newly synthesized 1,2,4-triazole derivatives were tested against HEPG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with some compounds showing effective anticancer activity. ekb.eg The presence and position of substituents on the aromatic rings of these molecules have been found to be crucial for their anticancer effect. mdpi.com

Beyond anticancer activity, related structures have shown other pharmacological effects. For instance, a novel cyclohexanone derivative was found to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, suggesting potential as an anti-inflammatory agent. researchgate.net Furthermore, certain t(3)-aryl-r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methylcyclohexanones have demonstrated good anti-inflammatory and antioxidant activities in vitro, with inhibition percentages close to those of standard drugs. banglajol.info

The table below presents in vitro anticancer screening data for compounds with structural similarities to the title compound.

Compound ClassCancer Cell LineActivity MeasurementResult (IC50)Reference
4-Phenyl-2-quinolone Derivative (Compound 22)COLO205 (Colon)IC500.32 µM nih.gov
4-Phenyl-2-quinolone Derivative (Compound 22)H460 (Lung)IC500.89 µM nih.gov
Platinum(IV) Derivatives of Pt56MeSSVariousAverage IC501.26 to 5.39 µM rsc.org
1,2,4-Triazole Schiff Base (TB-NO2)HEPG2, HCT-116, MCF-7Anticancer ActivityEffective ekb.eg
1,2,4-Triazole Schiff Base (TB-OCH3)HEPG2, HCT-116, MCF-7Anticancer ActivityEffective ekb.eg

Mechanistic Insights into Biological Interactions (e.g., Enzyme-Substrate Interactions, Mechanisms of Toxicity)

Understanding the mechanisms through which trans-2-(4-(tert-Butyl)phenyl)cyclohexanol and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research into related compounds provides insights into potential biological interactions and mechanisms of toxicity.

One potential mechanism of action is the inhibition of key enzymes. For example, a study on a novel cyclohexanone derivative revealed its ability to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. researchgate.net These enzymes are critical mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. The study also noted a reduction in the mRNA expression of COX-2 and pro-inflammatory cytokines, suggesting an effect at the genetic level. researchgate.net In the context of anticancer activity, some phenyl-substituted compounds are believed to function as antimitotic agents by binding to the colchicine-binding pocket of the tubulin receptor, thereby inhibiting microtubule polymerization, a process essential for cell division. nih.gov

The toxicity of cyclohexane and its metabolites is also an important consideration. Cyclohexanol itself is known to be moderately toxic and can cause irritation to the eyes, nose, and throat upon acute exposure. ca.gov The primary metabolic pathway for cyclohexanol involves oxidation by hepatic NAD-dependent-alcohol dehydrogenase, followed by excretion in the urine after conjugation with sulfuric or glucuronic acid. ca.gov While cyclohexane was initially considered a safe solvent, it is a lipophilic molecule that can diffuse through neural tissue, and exposure has been linked to headaches, dizziness, and memory impairment. nih.gov Studies suggest that cyclohexane can perturb the redox balance in cells, leading to oxidative stress. nih.gov The oxidation of cyclohexane can proceed via a radical-mediated mechanism, forming cyclohexanol and cyclohexanone. rsc.org

Evaluation of Derivatives in Chemical Biology and Drug Discovery Research

The evaluation of this compound derivatives is part of a broader effort in chemical biology and drug discovery to identify and optimize new lead compounds. nih.gov Cyclohexane and its functionally substituted derivatives are recognized as important scaffolds due to their diverse biological properties and potential to serve as alternatives to existing antibiotics and other therapeutic agents. researchgate.net

In drug discovery, researchers often synthesize a series of derivatives of a parent compound to establish a structure-activity relationship (SAR). nih.gov This process helps identify the chemical features responsible for the desired biological activity and allows for the optimization of potency and selectivity while minimizing toxicity. For example, modifying substituents on the phenyl ring or the cyclohexanol core can dramatically alter the compound's antimicrobial or anticancer efficacy. mdpi.comnih.gov

The development of novel synthetic protocols, such as efficient, solvent-free methods for creating polysubstituted cyclohexanol derivatives, is also a key aspect of this research, as it allows for the rapid generation of compound libraries for screening. researchgate.net Furthermore, computational studies, including molecular docking, are increasingly used to predict how these derivatives might bind to biological targets like enzymes or receptors, guiding the synthesis of more effective compounds. mdpi.comnih.gov The ultimate goal is to develop new antimicrobial and anticancer drugs with unique modes of action to address challenges such as multidrug resistance. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-2-(4-(tert-Butyl)phenyl)cyclohexanol, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound can be synthesized via cobalt-catalyzed cross-coupling reactions, where a brominated cyclohexanol intermediate reacts with aryl Grignard reagents. For example, reacting (2-bromocyclohexyl)oxy-dimethylsilane with (4-fluorophenyl)magnesium chloride at -50°C yields a 97:3 diastereomeric ratio (DR) favoring the trans isomer . Stereoselectivity is highly temperature-dependent: lower temperatures favor kinetic control, while warming to room temperature may alter DR. Column chromatography (SiO₂, n-hexane) is critical for purification .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is the primary tool. Axial vs. equatorial substituents exhibit distinct coupling constants (e.g., J values for cyclohexanol protons). For trans-4-tert-butylcyclohexanol analogs, the tert-butyl group in the equatorial position causes characteristic upfield shifts (δ ~1.0–1.5 ppm) for adjacent protons due to steric shielding . X-ray crystallography of derivatives (e.g., phthalate esters) provides definitive stereochemical assignments .

Q. What are the physicochemical properties of this compound, and how do they impact purification strategies?

  • Methodological Answer : The compound has a boiling point of ~214°C and a density of 0.9 g/cm³ . Low water solubility necessitates purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography. The tert-butyl group enhances thermal stability, enabling vacuum distillation without decomposition .

Advanced Research Questions

Q. What factors contribute to contradictory diastereomeric ratios (DR) in similar cyclohexanol syntheses?

  • Methodological Answer : DR discrepancies arise from competing reaction pathways. For example, oxyamination of 4-(tert-butyl)methylenecyclohexane with adamantylamine derivatives yields an 81:19 isomer ratio , contrasting with the 97:3 DR in cobalt-catalyzed methods . Key variables include:

  • Catalyst choice : Transition metals (e.g., Co vs. V) alter transition-state geometry.
  • Solvent polarity : Polar aprotic solvents stabilize ionic intermediates, favoring axial attack.
  • Steric effects : Bulky substituents (e.g., tert-butyl) disfavor equatorial addition due to 1,3-diaxial strain .

Q. How can computational modeling predict the conformational stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the chair conformation, showing the tert-butyl group preferentially occupies the equatorial position to minimize A¹,³ strain. Free energy differences between axial and equatorial conformers are ~3–5 kcal/mol . Molecular dynamics simulations further reveal solvent effects on ring-flipping kinetics, critical for designing enantioselective catalysts .

Q. What experimental strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Temperature control : Slow addition of Grignard reagents at -50°C reduces exothermic side reactions (e.g., elimination) .
  • Catalyst optimization : Vanadium-based catalysts (e.g., deca-μ-oxidoheptavanadium acetonitrile complexes) improve regioselectivity in oxidation steps .
  • In situ monitoring : ReactIR or HPLC tracks intermediate concentrations, enabling real-time adjustments to reaction stoichiometry .

Q. How does the tert-butyl group influence the compound’s reactivity in oxidation reactions?

  • Methodological Answer : The electron-donating tert-butyl group deactivates the aromatic ring toward electrophilic substitution but stabilizes carbocation intermediates in acid-catalyzed dehydrations. For example, attempted chlorodehydroxylation of 4-tert-butylcyclohexanol fails due to steric hindrance, favoring elimination over substitution . Oxidation with Jones reagent selectively forms 4-tert-butylcyclohexanone (yield: 68%) .

Safety and Handling

Q. What safety protocols are recommended for handling tert-butyl-substituted cyclohexanols?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Waste disposal : Collect organic waste in halogen-resistant containers; incineration is preferred to avoid environmental release of phenolic byproducts .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and ventilate the area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.